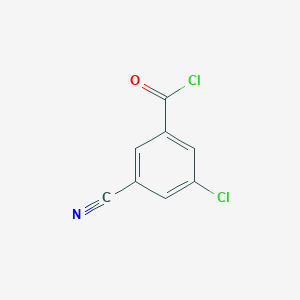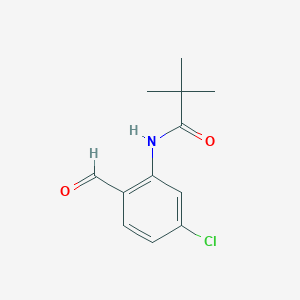
7-ethyl-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids . The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Métodos De Preparación
The synthesis of 2-Methyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-Methyl-7-ethyl-1H-indole has numerous applications in scientific research:
Biology: Indole derivatives, including 2-Methyl-7-ethyl-1H-indole, exhibit antiviral, anti-inflammatory, and anticancer activities. They are used in the study of biological pathways and the development of new therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparación Con Compuestos Similares
2-Methyl-7-ethyl-1H-indole can be compared with other indole derivatives such as:
2-Methylindole: Similar in structure but lacks the ethyl group at the 7-position, leading to different biological activities and chemical reactivity.
7-Ethylindole: Lacks the methyl group at the 2-position, which can affect its interaction with biological targets and its chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
The unique combination of the methyl and ethyl groups in 2-Methyl-7-ethyl-1H-indole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
7-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3 |
Clave InChI |
WQJJAQXIXFDBDI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1NC(=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8580606.png)
![Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B8580611.png)










